4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide
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Overview
Description
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the isoxazole derivative with the piperazine moiety under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-4-isoxazolyl)methylamine
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
- 3-Methyl-N-(5-Methyl-3-Isoxazolyl)benzamide
Uniqueness
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoxazole ring with the piperazine moiety makes it a versatile compound in various research fields.
Properties
CAS No. |
86683-47-8 |
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Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[3-methyl-4-(3-phenyl-1,2-oxazol-5-yl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-20(8-7-16(18)22)9-10-21(13)17-11-15(19-23-17)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H2,18,22) |
InChI Key |
LRXPJJRXCWWFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC(=NO2)C3=CC=CC=C3)CCC(=O)N |
Origin of Product |
United States |
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